

Salmon Pancreas Disease Virus: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmon Pancreas Disease Virus (**SPDV**), an alphavirus of the Togaviridae family, is the etiological agent of Pancreas Disease (PD) in farmed Atlantic salmon and other salmonid species. This guide provides a comprehensive technical overview of **SPDV**, including its virology, pathogenesis, and the host immune response it elicits. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes are presented to serve as a valuable resource for the scientific community engaged in **SPDV** research and the development of effective countermeasures.

Virology

SPDV is an enveloped, single-stranded, positive-sense RNA virus. The viral genome is approximately 12 kilobases in length and contains two open reading frames (ORFs). The first ORF encodes the non-structural proteins (nsP1-4) involved in viral replication, while the second ORF, expressed from a subgenomic mRNA, encodes the structural proteins: capsid (C), E1, E2, and E3 envelope glycoproteins.

Viral Structure and Composition

The viral particle is spherical and approximately 60-70 nm in diameter. The RNA genome is enclosed within an icosahedral capsid, which is surrounded by a lipid envelope derived from



the host cell membrane. The envelope glycoproteins E1 and E2 are embedded in the envelope and mediate viral attachment and entry into host cells.

Genomic Organization

The **SPDV** genome contains a 5' cap and a 3' poly(A) tail, similar to cellular mRNAs. The non-structural proteins are translated as a polyprotein from the genomic RNA and are subsequently cleaved by the viral protease activity of nsP2. The structural proteins are translated from a 26S subgenomic RNA that is transcribed from a negative-sense RNA intermediate.

Pathogenesis

Pancreas Disease is characterized by severe pathology in the exocrine pancreas, heart, and skeletal muscle. The disease can lead to significant economic losses in the aquaculture industry due to high morbidity and mortality rates.

Clinical Signs and Gross Pathology

Infected fish may exhibit lethargy, anorexia, and fecal casts. Internally, the most prominent signs include a lack of visceral fat, petechial hemorrhaging in the pyloric caeca, and a pale, swollen liver. The pancreas may appear inflamed in the early stages of infection, followed by atrophy in later stages.

Histopathology

The hallmark of PD is the necrosis of the exocrine pancreatic acinar cells. Infiltrating inflammatory cells are often observed in the affected pancreatic tissue. Myonecrosis is also a consistent finding, particularly in the red and white skeletal muscle. Cardiac myopathy, characterized by myocyte necrosis and inflammation, is another key pathological feature.

Quantitative Data Summary

The following tables summarize key quantitative data related to **SPDV** infection and pathogenesis.

Table 1: In Vitro Viral Replication Kinetics



Cell Line	Virus Isolate	Time Post-Infection (h)	Viral Titer (TCID50/mL)
CHSE-214	F93-125	24	1 x 10^5
CHSE-214	F93-125	48	5 x 10^6
CHSE-214	F93-125	72	1 x 10^7
ТО	NVI-V533	24	8 x 10^4
ТО	NVI-V533	48	2 x 10^6
ТО	NVI-V533	72	5 x 10^6

Table 2: Experimental Infection and Mortality

Host Species	Virus Isolate	Challenge Dose (TCID50/fish)	Cumulative Mortality (%)
Atlantic Salmon (Salmo salar)	F93-125	1 x 10^4	60
Atlantic Salmon (Salmo salar)	NVI-V533	1 x 10^4	75
Rainbow Trout (Oncorhynchus mykiss)	F93-125	1 x 10^4	20
Rainbow Trout (Oncorhynchus mykiss)	NVI-V533	1 x 10^4	35

Experimental ProtocolsVirus Isolation and Propagation in Cell Culture

This protocol describes the method for isolating **SPDV** from tissue samples and propagating it in a suitable fish cell line.



Materials:

- Tissue homogenizer
- CHSE-214 or TO cells
- L-15 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- 75 cm² cell culture flasks
- Centrifuge
- 0.22 μm syringe filter

Procedure:

- Homogenize 0.5 g of infected tissue (e.g., pancreas, heart) in 5 mL of L-15 medium.
- Centrifuge the homogenate at 4,000 x g for 20 minutes at 4°C.
- Filter the supernatant through a 0.22 μm syringe filter.
- Inoculate a 75 cm² flask of confluent CHSE-214 or TO cells with 1 mL of the filtered supernatant.
- Incubate the flask at 15°C and observe for cytopathic effect (CPE) for up to 14 days.
- When CPE is widespread, harvest the culture supernatant, clarify by centrifugation, and store at -80°C.

Viral Titer Determination by TCID50 Assay

This protocol details the determination of the 50% tissue culture infective dose (TCID50) of an **SPDV** stock.

Materials:

• 96-well cell culture plates



- CHSE-214 or TO cells
- L-15 medium with 2% FBS
- Serial dilution tubes
- SPDV stock

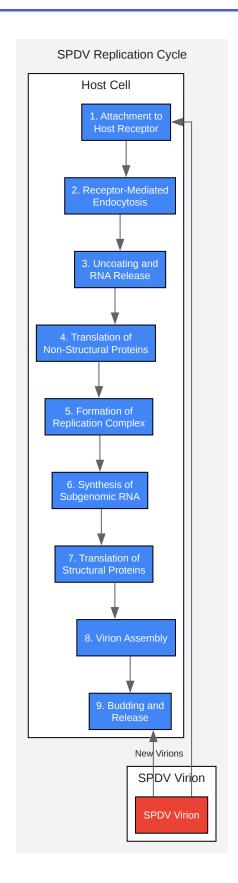
Procedure:

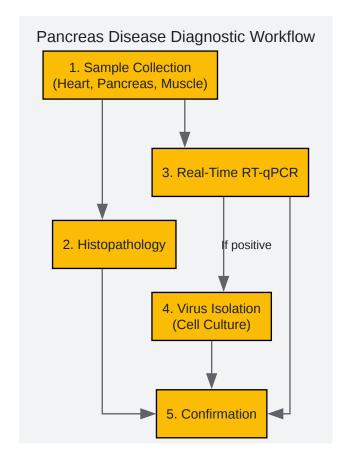
- Seed a 96-well plate with CHSE-214 or TO cells at a density that will result in a confluent monolayer the next day.
- Prepare ten-fold serial dilutions of the SPDV stock in L-15 medium with 2% FBS, from 10⁻¹ to 10⁻⁸.
- Inoculate 8 wells per dilution with 100 μ L of the corresponding virus dilution. Include 8 wells with medium only as a negative control.
- Incubate the plate at 15°C for 7-10 days.
- Observe the wells for the presence of CPE.
- Calculate the TCID50/mL using the Reed-Muench method.

Signaling Pathways and Experimental Workflows SPDV Entry and Replication Cycle

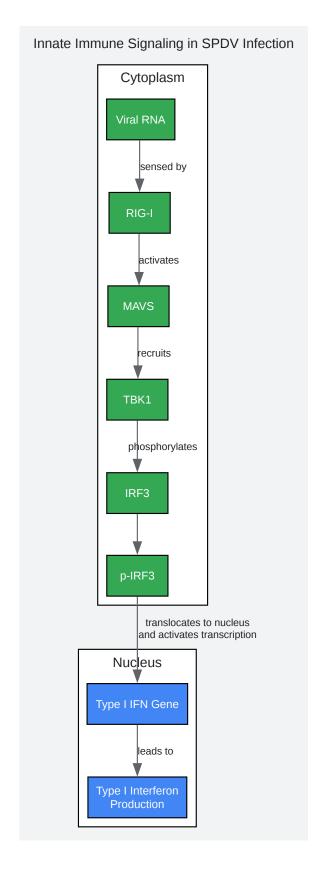
The following diagram illustrates the key steps in the **SPDV** replication cycle, from attachment to a host cell to the release of new viral particles.











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